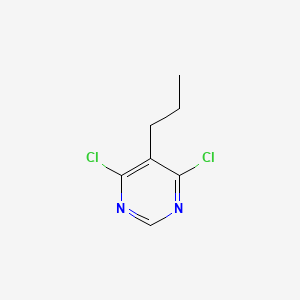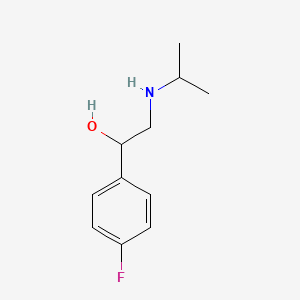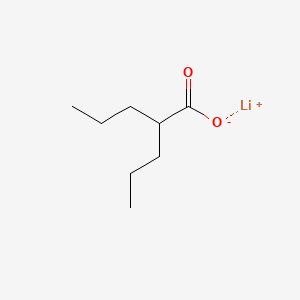
Lithium 2,2-di-n-propylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a compound with the molecular formula C8H15LiO2 and is commonly used in the field of medicine, particularly in the treatment of bipolar disorder and epilepsy . This compound is known for its mood-stabilizing properties and has been widely studied for its therapeutic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium 2-propylpentanoate can be synthesized through the reaction of valproic acid with lithium hydroxide. The reaction typically involves dissolving valproic acid in a suitable solvent, such as ethanol, and then adding lithium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of lithium 2-propylpentanoate .
Industrial Production Methods
In industrial settings, the production of lithium 2-propylpentanoate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium 2-propylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Lithium 2-propylpentanoate can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of lithium 2-propylpentanoate include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of lithium 2-propylpentanoate depend on the specific reaction conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Lithium 2-propylpentanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is studied for its effects on cellular processes and its potential role in neuroprotection.
Medicine: Lithium 2-propylpentanoate is extensively used in the treatment of bipolar disorder and epilepsy. It is also being investigated for its potential use in other neurological and psychiatric conditions.
Wirkmechanismus
The mechanism of action of lithium 2-propylpentanoate involves several molecular targets and pathways. It is known to modulate neurotransmitter levels in the brain, particularly by inhibiting the enzyme glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA). These actions result in the stabilization of mood and reduction of manic and depressive episodes in patients with bipolar disorder . Additionally, lithium 2-propylpentanoate has neuroprotective effects, which are believed to be mediated through its impact on intracellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium Carbonate: Another lithium salt used in the treatment of bipolar disorder. It has a similar mechanism of action but different pharmacokinetic properties.
Lithium Citrate: Used for similar therapeutic purposes but has different solubility and bioavailability characteristics.
Valproic Acid: The parent compound of lithium 2-propylpentanoate, used as an anticonvulsant and mood stabilizer.
Uniqueness
Lithium 2-propylpentanoate is unique in its combination of lithium and valproic acid, providing the therapeutic benefits of both components. It offers a distinct pharmacological profile compared to other lithium salts and valproic acid alone, making it a valuable option in the treatment of certain neurological and psychiatric conditions .
Eigenschaften
Molekularformel |
C8H15LiO2 |
|---|---|
Molekulargewicht |
150.2 g/mol |
IUPAC-Name |
lithium;2-propylpentanoate |
InChI |
InChI=1S/C8H16O2.Li/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
CWFAFDCTBAYTFA-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CCCC(CCC)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


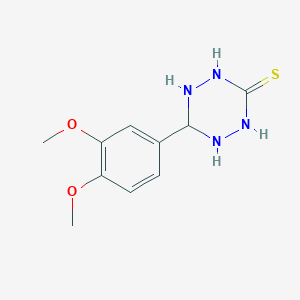
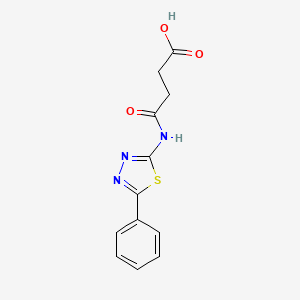
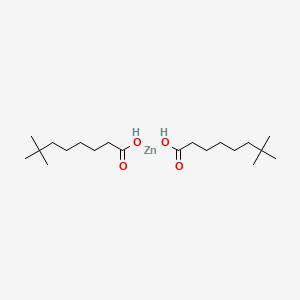
![2-Butyl-1-(cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15087906.png)
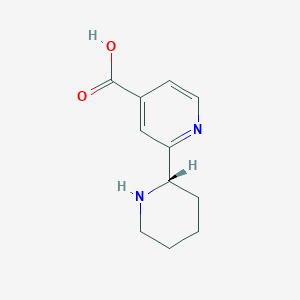
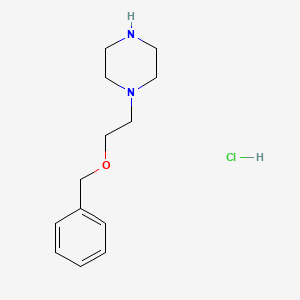
![5-(4-bromophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B15087922.png)
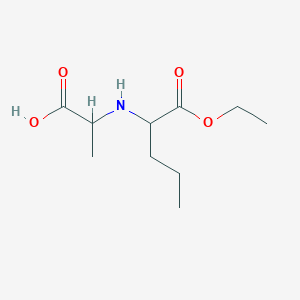
![N-[(3Z,4Z)-4-(azepan-2-ylidene)-5-oxo-1-phenylpyrazolidin-3-ylidene]-2-methoxybenzamide](/img/structure/B15087926.png)
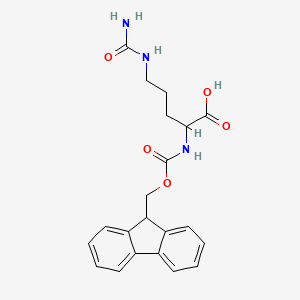
![4-(4-bromophenyl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B15087946.png)
![1-(4-Ethylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15087962.png)
